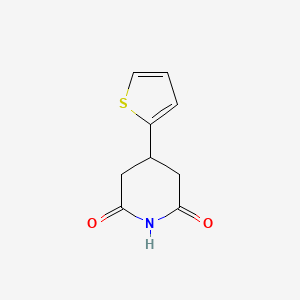

4-(2-Thienyl)piperidine-2,6-dione

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. openaccessjournals.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical and reactive properties to these molecules. openaccessjournals.comnumberanalytics.com This structural diversity makes them essential building blocks in a vast array of natural and synthetic materials. openaccessjournals.comijpsr.com

In nature, heterocyclic structures are found in essential biomolecules such as nucleic acids, vitamins, and alkaloids. zenodo.orgnveo.org This natural prevalence has made them a focal point for researchers, particularly in medicinal chemistry, where they are integral to the development of new drugs. ijpsr.comzenodo.org A significant number of modern pharmaceuticals contain heterocyclic rings, which are crucial for treating a wide range of diseases, including bacterial and viral infections, cancer, and neurological disorders. zenodo.org Beyond medicine, heterocyclic compounds are utilized in the creation of advanced materials like conducting polymers and functional dyes. openaccessjournals.comnumberanalytics.com The ability to precisely synthesize complex heterocyclic structures has revolutionized organic synthesis, leading to the discovery of novel compounds with groundbreaking properties. openaccessjournals.com

Overview of Piperidine-2,6-dione Core Structure in Medicinal Chemistry and Chemical Biology

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a prevalent scaffold in many pharmaceuticals and bioactive natural products. ijpcbs.comnih.govkcl.ac.uk The piperidine-2,6-dione core, a derivative of piperidine, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules. researchgate.netresearchgate.net This structure is a key component in compounds developed for a variety of therapeutic applications, including as anticancer agents and potential antipsychotics. nih.govresearchgate.net

The versatility of the piperidine-2,6-dione structure allows for modifications that can influence the compound's interaction with biological targets, enhancing its therapeutic potential. researchgate.net Its structural features are crucial for modulating physicochemical properties, improving pharmacokinetic profiles, and enhancing biological activity and selectivity. researchgate.netdoaj.org

The piperidine-2,6-dione framework serves as a valuable synthetic intermediate for constructing more complex molecules. nih.govresearchgate.net Research has focused on developing efficient methods for the synthesis of substituted piperidine-2,6-diones. One common approach involves the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride (B1165640), followed by cyclization. researchgate.net Another practical method involves the construction from methyl acetates and acrylamides under transition-metal-free conditions, which is noted for its operational simplicity and tolerance of various functional groups. researchgate.net

These synthetic strategies are significant as they provide access to a wide range of piperidine-2,6-dione derivatives that can be further modified. researchgate.netresearchgate.net For instance, the carbonyl groups of the piperidine-2,6-dione ring can be reduced to yield the corresponding piperidines, which are themselves widely present in various drugs. researchgate.net The development of new synthetic routes to these scaffolds is an active area of research, driven by their demand in both academic and industrial settings. researchgate.netresearchgate.net

The history of piperidine chemistry began in the 19th century, with piperidine first being isolated from the alkaloid piperine, found in black pepper, in 1850. ijnrd.org The name "piperidine" was established in 1852. ijnrd.org Over time, the synthesis and study of piperidine derivatives have become a significant field within organic and medicinal chemistry. nih.gov

The piperidine-2,6-dione scaffold gained prominence with the discovery of the biological activities of its derivatives. For example, aminoglutethimide, a piperidine-2,6-dione derivative, was developed as an aromatase inhibitor for the treatment of breast cancer. researchgate.net The structural similarity of the piperidine-2,6-dione ring to a portion of the thalidomide (B1683933) molecule has also spurred research into its immunomodulatory and anticancer properties. The ongoing investigation into piperidine-2,6-dione derivatives continues to reveal new therapeutic possibilities, solidifying its importance in the scientific literature. researchgate.net

Rationale for Investigating Substituted Piperidine-2,6-diones

The investigation of substituted piperidine-2,6-diones is driven by the desire to create novel molecules with tailored biological activities and improved pharmacological properties. researchgate.netresearchgate.net By introducing different substituents at various positions on the piperidine-2,6-dione ring, researchers can systematically explore structure-activity relationships (SAR). nih.govnih.gov This allows for the fine-tuning of a compound's affinity and selectivity for specific biological targets, such as receptors or enzymes. nih.govnih.gov

For example, studies on 4-phenylpiperidine-2,6-dione (B1266656) derivatives have shown that the nature and length of the substituent at the nitrogen atom can significantly influence the compound's affinity for α1-adrenergic receptor subtypes. nih.gov The goal of such investigations is to develop new therapeutic agents with enhanced potency and reduced side effects. nih.gov The introduction of chiral centers on the piperidine scaffold is another strategy to improve biological activity, selectivity, and pharmacokinetic properties. researchgate.netdoaj.org Furthermore, the development of novel substituted piperidine-2,6-diones is crucial for treating diseases like sickle cell disease and β-thalassemia by targeting specific proteins. acs.org

Specific Focus on 4-(2-Thienyl)piperidine-2,6-dione within Current Research Paradigms

The specific compound, this compound, combines the established piperidine-2,6-dione scaffold with a thienyl group at the 4-position. The thienyl group, a five-membered sulfur-containing aromatic heterocycle, is a common feature in many biologically active compounds. Thienopyridines, for instance, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net The incorporation of a thienyl moiety into a polymer backbone can also enhance π-conjugation and stability, which is relevant in materials science. mdpi.com

Research into compounds containing a thienyl group attached to another heterocyclic ring, such as pyrimidine-2,4-dione connected to a 2H-thiopyran, has demonstrated significant antimicrobial and cytotoxic activities. jksus.org For instance, certain derivatives have shown potent activity against various bacterial and fungal strains. jksus.orgnih.gov

The rationale for synthesizing and studying this compound lies in the potential for synergistic or novel biological activities arising from the combination of these two important heterocyclic systems. Current research paradigms would focus on several key areas:

Synthesis: Developing efficient synthetic routes to obtain this compound in good yield and purity.

Biological Evaluation: Screening the compound for a range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and neurological effects, based on the known properties of its constituent rings.

Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound to generate a library of derivatives by modifying the piperidine nitrogen or other positions to optimize biological activity.

Materials Science: Investigating the potential of this compound as a building block for creating novel polymers with interesting optoelectronic properties. researchgate.netresearchgate.net

The table below summarizes the potential research directions for this compound based on the properties of its components.

| Research Area | Rationale | Potential Application |

| Medicinal Chemistry | The piperidine-2,6-dione core is a privileged scaffold, and thienyl groups are known to impart diverse biological activities. | Development of new anticancer, antimicrobial, or anti-inflammatory agents. |

| Organic Synthesis | Serves as a versatile building block for more complex molecules. | Intermediate for the synthesis of novel pharmaceuticals or agrochemicals. |

| Materials Science | The combination of these heterocyclic rings could lead to novel electronic and optical properties. | Development of new organic semiconductors or functional polymers. |

Structure

3D Structure

Propriétés

IUPAC Name |

4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNELKMROEDTMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques for 4 2 Thienyl Piperidine 2,6 Dione

Spectroscopic Analysis in Structural Confirmation

Spectroscopic techniques are fundamental in the structural confirmation of 4-(2-Thienyl)piperidine-2,6-dione, providing detailed insights into its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ¹H-¹⁵N HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unequivocally assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) and thienyl rings. The protons on the thiophene (B33073) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would be characteristic of a 2-substituted thiophene. The protons of the piperidine ring would appear in the aliphatic region. The methine proton at the C4 position, adjacent to the thienyl group, would likely be a multiplet. The methylene (B1212753) protons at the C3 and C5 positions would exhibit complex splitting patterns due to their diastereotopicity and coupling to each other and the C4 proton. The NH proton of the imide group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons (C2 and C6) of the piperidine-2,6-dione ring would resonate at the downfield region, typically around 170 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 120-145 ppm). The remaining carbons of the piperidine ring would be found in the aliphatic region.

2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the proton network within the piperidine ring and the thiophene ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. For instance, correlations would be expected between the C4 proton of the piperidine ring and the carbons of the thiophene ring, confirming the substitution pattern. Correlations between the protons at C3/C5 and the carbonyl carbons (C2/C6) would also be observed. nih.gov

¹H-¹⁵N HMBC: For a more in-depth structural analysis, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy can be employed to probe the environment of the nitrogen atom in the piperidine-2,6-dione ring. This technique would show correlations between the nitrogen atom and protons that are two or three bonds away. Expected correlations would include the NH proton and the protons on the C3 and C5 positions of the piperidine ring.

A study on 3,5-bis[(E)-thienylmethylene]piperidin-4-ones demonstrated the utility of 2D NMR in confirming the structure and conformation of thienyl-substituted piperidine derivatives. nih.gov The HMBC spectrum, in particular, was instrumental in showing the magnetic non-equivalence of the C2 and C6 positions in the piperidine ring. nih.gov

Expected ¹H and ¹³C NMR Data (Illustrative)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| NH | 8.0 - 9.0 (broad s) | - |

| Thienyl-H3 | 7.0 - 7.2 (dd) | ~125 |

| Thienyl-H4 | 7.2 - 7.4 (t) | ~127 |

| Thienyl-H5 | 7.5 - 7.7 (dd) | ~124 |

| Piperidine-H4 | 3.0 - 3.5 (m) | ~40 |

| Piperidine-H3, H5 | 2.5 - 3.0 (m) | ~30 |

| C2, C6 (C=O) | - | ~172 |

| Thienyl-C2 | - | ~140 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the imide group would appear as a band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the dione (B5365651) functionality would result in strong absorption bands around 1680-1720 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic piperidine ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene ring would give rise to bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds in the thiophene ring, often produce strong Raman signals. The symmetric stretching of the C=O groups may also be Raman active. The C-S bond of the thiophene ring is also expected to show a characteristic Raman band.

Characteristic Vibrational Frequencies (Expected)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Imide) | Stretching | 3200-3400 (broad) | Weak |

| C=O (Dione) | Stretching | 1680-1720 (strong) | 1680-1720 (strong) |

| C-H (Thiophene) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Piperidine) | Stretching | 2850-3000 | 2850-3000 |

| C=C (Thiophene) | Stretching | 1400-1600 | 1400-1600 (strong) |

| C-S (Thiophene) | Stretching | 600-800 | 600-800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include:

Loss of the thienyl group: Cleavage of the bond between the piperidine ring and the thiophene ring would result in a fragment corresponding to the piperidine-2,6-dione cation and a thienyl radical, or vice versa.

Fragmentation of the piperidine-2,6-dione ring: The dione ring could undergo cleavage, leading to the loss of CO or other small neutral molecules.

Fragmentation of the thiophene ring: The thiophene ring itself could fragment, although this is generally less favorable than the cleavage of the substituent.

The mass spectrum of the related compound 2-(2-thienyl)pyridine (B1198823) shows a strong molecular ion peak, indicating the stability of the aromatic system. nih.gov A similar stability would be expected for the thienyl group in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Based on studies of related glutarimide (B196013) derivatives, such as thalidomide (B1683933), the piperidine-2,6-dione ring is expected to adopt a conformation that deviates from perfect planarity. rsc.org The conformation is often described as a distorted half-chair or boat. acs.orgresearchgate.net The orientation of the thienyl substituent relative to the piperidine ring would also be determined, including the dihedral angle between the two ring systems.

Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the imide N-H group and the carbonyl oxygen atoms, which play a crucial role in the solid-state architecture of the compound. rsc.orgresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be employed.

A typical HPLC system for purity assessment would consist of:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) would be used as the eluent. The composition of the mobile phase would be optimized to achieve good separation of the main compound from any impurities.

Detection: A UV detector would be suitable for detecting this compound, as the thiophene ring and the carbonyl groups are chromophores that absorb UV light.

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. HPLC methods for related piperidine derivatives have been successfully developed and validated for purity analysis. nih.govgoogle.com

Computational Chemistry and Molecular Modeling Investigations of 4 2 Thienyl Piperidine 2,6 Dione

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the movement and interaction of atoms and molecules over time. For compounds like 4-(2-Thienyl)piperidine-2,6-dione, MD simulations are critical for understanding how the molecule interacts with its biological targets on a dynamic level. The primary target for many piperidine-2,6-dione derivatives is the protein cereblon (CRBN), which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4). nih.govnih.gov The binding of these molecules to cereblon alters the ligase's activity, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates. nih.govresearchgate.net

Although direct MD simulation studies for this compound are not prominent in the literature, extensive research on its analogs, such as lenalidomide (B1683929) and pomalidomide, provides a clear model for its likely interactions. researchgate.net The piperidine-2,6-dione ring, also known as a glutarimide (B196013) moiety, is essential for this binding. nih.gov

MD simulations of these analogs within the cereblon binding pocket consistently show a conserved set of interactions. The glutarimide ring fits into a shallow pocket on the CRBN surface, where it is anchored by key hydrogen bonds. nih.govresearchgate.net These simulations reveal the dynamic stability of these interactions, which are crucial for the molecule's biological activity. The thienyl group of this compound would project from this anchored position, where it could form additional interactions with the protein surface or influence the recruitment of neosubstrates.

Table 1: Key Amino Acid Interactions for Piperidine-2,6-dione Ring with Cereblon (CRBN)

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Tryptophan (Trp380) | Hydrogen Bond | researchgate.net |

| Histidine (His378) | Hydrogen Bond | researchgate.net |

This table is based on docking studies of thalidomide (B1683933) analogs, which share the core piperidine-2,6-dione structure. The interactions are considered representative for the class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org These models are invaluable in drug discovery for predicting the activity of new chemical entities and for guiding the design of more potent and selective molecules. tandfonline.comdovepress.com For a compound like this compound, QSAR models can help predict its potential as an immunomodulatory or anticancer agent.

2D-QSAR and 3D-QSAR Approaches

Both 2D and 3D-QSAR methodologies are applied to piperidine (B6355638) derivatives to understand the structural requirements for their biological effects. nih.gov

2D-QSAR models correlate biological activity with two-dimensional descriptors calculated from the chemical structure. These descriptors can include physicochemical properties like molar refractivity, polarizability, and electronic properties, as well as topological indices that describe molecular size and branching. nih.govnih.gov For instance, a 2D-QSAR study on a series of piperidine derivatives might reveal that increased polarizability and the presence of specific functional groups are positively correlated with activity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed, three-dimensional understanding. In CoMFA, molecules are aligned in 3D space, and their steric (shape) and electrostatic (charge distribution) fields are calculated. The model then correlates variations in these fields with changes in biological activity. nih.govfrontiersin.org The results are often visualized as contour maps, which highlight regions where bulky groups or specific charge properties are likely to increase or decrease activity. frontiersin.org For this compound, a 3D-QSAR model would likely show favorable steric and electrostatic regions around the thienyl ring, guiding further chemical modifications. frontiersin.org

Predictive Models for Biological Activity

The ultimate goal of QSAR modeling is to create robust predictive models. These models are validated statistically to ensure their accuracy and predictive power. nih.gov Common validation metrics include the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q² or RCV²) for internal validation. nih.govnih.gov

In the context of piperidine-2,6-dione derivatives, QSAR models have been developed to predict a range of activities, including inhibitory concentrations (IC50) against cancer cell lines and immunomodulatory effects. nih.gov A study on furan-pyrazole piperidine derivatives, for example, yielded robust models with high predictive capability (r²: 0.742-0.832, Q²LOO: 0.684-0.796). nih.gov Such models establish a mathematical equation linking specific molecular descriptors to the biological outcome. dovepress.com

Table 2: Example of Statistical Validation Parameters for a 3D-QSAR (CoMFA) Model

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Q² | Cross-validated correlation coefficient | > 0.5 | frontiersin.org |

| R² | Conventional correlation coefficient | > 0.6 | frontiersin.org |

| SEE | Standard Error of Estimate | Low value | frontiersin.org |

| F-value | F-test statistic | High value | frontiersin.org |

This table presents typical validation metrics for a robust QSAR model, based on a study of related heterocyclic compounds. These parameters are essential for assessing a model's predictive power.

For this compound, a predictive QSAR model would likely use a combination of electronic, steric, and hydrophobic descriptors to forecast its binding affinity to cereblon and its subsequent immunomodulatory activity. The development of such a model would enable the in-silico screening of novel, related structures to identify candidates with potentially improved therapeutic properties.

Investigation of Molecular Interactions and Biological Mechanisms of Action

Modulation of Biological Pathways and Cellular Processes by Piperidine-2,6-dione Derivatives

Piperidine-2,6-dione derivatives are known to influence a multitude of biological pathways and cellular processes, primarily due to the structural similarities of the glutarimide (B196013) moiety with nucleobases like uracil (B121893) and thymine. This resemblance may allow them to interact with receptors involved in the transport of these nucleosides, facilitating their passage across cell membranes. ebi.ac.uk Once inside the cell, these compounds can exert their effects on various signaling pathways.

The core piperidine-2,6-dione structure is a versatile scaffold that can be modified to target different biological processes. nih.gov For instance, some derivatives are designed to act as antipsychotic agents by interacting with neurotransmitter receptors, while others are developed as anticancer agents that inhibit key enzymes or induce protein degradation. nih.govnih.gov The specific substitutions on the piperidine (B6355638) ring dictate the compound's ultimate biological effect.

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of piperidine-2,6-dione derivatives.

Cell-based assays are crucial for understanding how these compounds affect cellular processes in a more physiologically relevant context.

Proliferation and Cytotoxicity Assays: The effect of piperidine-2,6-dione derivatives on cell viability and proliferation is often assessed using assays such as the MTT or MTS assay. For example, the cytotoxicity of 2,6-dithienyl-4-furyl pyridine (B92270) derivatives was evaluated against several human cancer cell lines. nih.gov

Reporter Gene Assays: To investigate the modulation of specific signaling pathways, reporter gene assays are commonly used. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor or signaling pathway.

Protein Level Quantification: The ability of piperidine-2,6-dione derivatives to induce the degradation of target proteins is quantified using techniques such as Western blotting or more advanced methods like the HiBiT bioluminescence assay. google.comacs.org The HiBiT assay allows for the sensitive and quantitative measurement of protein levels in live cells.

Functional Assays: The functional consequences of target modulation are assessed using specific cell-based assays. For example, the suppressive activity of Tregs can be measured in co-culture experiments with T effector cells, where the proliferation of the latter is monitored. researchgate.net The antidepressant-like effects of compounds can be initially screened in vitro by assessing their impact on neurotransmitter reuptake or receptor binding in cell lines expressing the relevant transporters or receptors. ijrrjournal.com

Biochemical Assays for Enzyme and Receptor Binding

The piperidine-2,6-dione scaffold is a key pharmacophore in a class of molecules known as immunomodulatory drugs (IMiDs), which famously target the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov Consequently, the primary biochemical assays employed to characterize compounds like 4-(2-Thienyl)piperidine-2,6-dione are centered around determining their binding affinity to CRBN. These assays are crucial for quantifying the interaction between the small molecule and its protein target, a critical first step in drug discovery.

Several advanced biophysical techniques are routinely used to measure this binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice. nih.gov In a typical competitive binding format, a known CRBN ligand, often a derivative of thalidomide (B1683933) labeled with a fluorescent acceptor, competes with the test compound for binding to a tagged CRBN protein, which is complexed with an antibody labeled with a fluorescent donor. A high TR-FRET signal indicates that the fluorescent ligand is bound to CRBN, while a decrease in the signal suggests displacement by the test compound, allowing for the calculation of its binding affinity (IC50). nih.gov

Another prevalent method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. google.com This bead-based assay measures the interaction between a biotinylated CRBN protein bound to streptavidin-coated donor beads and a tagged binding partner (or the test compound) linked to acceptor beads. When in close proximity, a singlet oxygen molecule produced by the donor bead upon excitation triggers a cascade of chemiluminescent reactions in the acceptor bead, resulting in a measurable signal. The ability of a test compound to disrupt the interaction between CRBN and a known ligand leads to a decrease in the AlphaLISA signal, providing a quantitative measure of its binding potency. google.com

Isothermal Titration Calorimetry (ITC) is also a valuable tool, as it provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov This technique directly measures the heat released or absorbed during the binding event, offering deep insights into the forces driving the interaction.

| Compound Name | Assay Type | Target | Binding Affinity (IC50/Kd) |

| Lenalidomide (B1683929) | TR-FRET | CRBN | 1.5 µM (IC50) |

| Pomalidomide | TR-FRET | CRBN | 1.2 µM (IC50) |

| CC-220 | TR-FRET | CRBN | 60 nM (IC50) |

| CFT-1297 | SPR | CRBN | 2.1 µM (Kd) |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Beyond CRBN, piperidine derivatives have been investigated for their activity on other targets, such as dopamine (B1211576) and serotonin (B10506) receptors, particularly in the context of developing atypical antipsychotics. nih.gov Standard radioligand binding assays are typically used to determine the affinity of compounds for these G-protein coupled receptors.

Mechanistic Insights from Structure-Activity and Computational Studies

Structure-activity relationship (SAR) studies and computational modeling provide invaluable mechanistic insights into how this compound might interact with its biological targets. The core piperidine-2,6-dione ring is understood to be the primary anchor for binding to the tri-tryptophan pocket of CRBN. nih.gov The substituent at the 4-position of this ring plays a crucial role in modulating the binding affinity and subsequent biological activity.

The introduction of a 2-thienyl group at the 4-position of the piperidine-2,6-dione core is an interesting modification. The thiophene (B33073) ring, being an aromatic heterocycle, can participate in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions with amino acid residues in the binding pocket. The sulfur atom in the thiophene ring can also potentially form specific interactions, such as hydrogen bonds or halogen bonds (if substituted).

While direct computational studies on this compound are not available in the reviewed literature, the table below summarizes key SAR insights from related piperidine derivatives that help in postulating its potential interactions.

| Structural Feature | General SAR Finding | Inferred Relevance for this compound |

| Piperidine-2,6-dione | Essential for binding to the CRBN tri-tryptophan pocket. | The core scaffold is expected to anchor the molecule in the binding site. |

| 4-position substituent | Modulates binding affinity and can be functionalized for PROTAC development. | The 2-thienyl group will be a key determinant of binding affinity and potential for further functionalization. |

| Aromatic/Heterocyclic substituents at the 4-position | Can engage in pi-pi stacking and hydrophobic interactions. | The 2-thienyl ring is likely to form favorable interactions within the binding pocket. |

| Chloro substitution on the phenyl ring | Increased cytotoxicity in some piperidine derivatives. dut.ac.za | Substitution on the thienyl ring could modulate biological activity. |

Future Directions and Research Perspectives for 4 2 Thienyl Piperidine 2,6 Dione

Exploration of Novel Synthetic Methodologies

The efficient and versatile synthesis of 4-(2-Thienyl)piperidine-2,6-dione and its derivatives is paramount for extensive biological evaluation. Future research should focus on developing novel synthetic routes that offer advantages in terms of yield, stereoselectivity, and substrate scope.

One promising approach involves the use of transition-metal-free conditions for the construction of the substituted piperidine-2,6-dione scaffold. researchgate.net A recently developed method for synthesizing α-substituted piperidine-2,6-diones from methyl acetates and acrylamides could be adapted for this purpose. researchgate.net Additionally, the Dieckmann condensation has been a classical and effective method for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil

Further exploration of intramolecular cyclization strategies is also warranted. For instance, methods involving the intramolecular amination of methoxyamine-containing boronic esters could be investigated. nih.gov Another avenue for exploration is the use of homoallylamines as precursors for the synthesis of 6-substituted piperidine-2,4-diones, a methodology that could potentially be adapted for 2,6-diones. researchgate.net

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for the rational design of novel this compound analogues with enhanced biological activity and selectivity. Future research should leverage these approaches to accelerate the drug discovery process.

Pharmacophore modeling, for example, can be used to identify the key structural features required for binding to a specific biological target. A refined pharmacophoric model, developed from binding data of related 4-phenylpiperidine-2,6-dione (B1266656) derivatives, has already shown predictive power for designing high-affinity ligands for α1D-adrenergic receptors. nih.gov Similar models could be developed for targets relevant to this compound.

Molecular docking studies can provide insights into the binding modes of these compounds within the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding structure-activity relationships (SAR) and for designing modifications that can improve binding affinity and specificity. For instance, understanding the hydrophobic and hydrogen-bonding interactions within the binding pocket can guide the selection of optimal substituents on the thienyl ring or the piperidine-2,6-dione core.

Quantum chemical calculations can also be employed to understand the electronic properties of the glutarimide (B196013) moiety (piperidine-2,6-dione), which may act as a carrier for transporting biologically active groups across cell membranes. ebi.ac.uk

Development of Next-Generation Piperidine-2,6-dione Analogues

The development of next-generation analogues of this compound is a critical step towards identifying compounds with improved therapeutic profiles. This involves systematic modifications of the core structure and analysis of the resulting structure-activity relationships (SAR).

One area of focus should be the exploration of different substituents on the thienyl ring. The introduction of various functional groups could modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity. researchgate.netnih.gov For example, in a series of related compounds, the introduction of a 4-methoxy group on an indole (B1671886) ring, a bioisostere of thiophene (B33073), led to increased potency. dndi.org

Modifications to the piperidine-2,6-dione scaffold itself should also be investigated. For instance, introducing unsaturation into the piperidine (B6355638) ring has been shown to increase potency in some series of related compounds. dndi.org Furthermore, the synthesis of 2,4,6-trisubstituted piperidine congeners using diversity-oriented synthesis can provide access to a wide range of stereoisomers for biological evaluation. nih.gov

The table below outlines potential modifications to the this compound scaffold and the rationale behind these changes.

| Modification Site | Proposed Modification | Rationale | Supporting Evidence |

| Thienyl Ring | Introduction of electron-donating or electron-withdrawing groups | To modulate electronic properties and improve target binding affinity. | Structure-activity relationship studies on related heterocyclic compounds. researchgate.net |

| Piperidine-2,6-dione Core | Introduction of unsaturation (e.g., dihydropyridone) | To alter the conformation and potentially increase potency. | Observed tenfold increase in potency in a related series. dndi.org |

| Piperidine-2,6-dione Core | Substitution at other positions (e.g., C3, C5) | To explore new interaction points with the target and improve selectivity. | Synthesis of polysubstituted piperidines has been a focus of recent research. nih.gov |

| N-alkylation of the piperidine | Addition of various alkyl or arylalkyl groups | To explore additional binding pockets and modulate pharmacokinetic properties. | N-substituted piperidine-2,6-diones have shown activity as α1-adrenoceptor ligands. nih.gov |

Integration of Multidisciplinary Approaches in Chemical Biology and Drug Discovery

A truly comprehensive understanding and exploitation of the therapeutic potential of this compound will require the integration of various disciplines, including chemical biology, fragment-based drug discovery, and advanced analytical techniques.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying small, low-affinity fragments that can be grown or linked to generate high-affinity ligands. whiterose.ac.uk The piperidine scaffold is a valuable building block for creating 3D fragments for FBDD campaigns. whiterose.ac.uk The this compound core itself could serve as a starting point for fragment elaboration.

Chemical biology approaches can be used to identify the cellular targets of this compound and to elucidate its mechanism of action. This could involve the use of chemical probes, affinity chromatography, and proteomic techniques.

The development of novel substituted piperidine-2,6-dione derivatives for specific therapeutic applications, such as inducing fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia, highlights the potential of this scaffold in addressing unmet medical needs. acs.orgacs.org

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(2-Thienyl)piperidine-2,6-dione?

- Methodological Answer : Factorial design is a robust approach to optimize synthesis conditions. For example, variables such as reaction temperature, solvent polarity, and catalyst loading can be systematically varied to identify interactions affecting yield and purity. A 2³ factorial design (three variables at two levels each) allows efficient exploration of parameter space while minimizing experimental runs . Pre-experimental screening (e.g., Plackett-Burman design) can prioritize critical variables before full optimization. Post-synthesis characterization via HPLC or NMR ensures reproducibility .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Data contradictions often arise from differences in sample preparation (e.g., solvent, concentration) or instrumental calibration. To resolve discrepancies:

- Compare data under identical conditions (e.g., solvent, NMR field strength).

- Validate purity using orthogonal methods (e.g., melting point analysis combined with mass spectrometry).

- Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structural analogs (e.g., piperidin-4-one), assume hazards include skin/eye irritation and respiratory toxicity. Implement:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Fume hood usage for synthesis and weighing.

- Emergency protocols: Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers screen for polymorphic forms of this compound, and what implications do polymorphisms have on bioactivity?

- Methodological Answer : Polymorph screening involves solvent-mediated crystallization trials (e.g., using 10+ solvents with varied polarity) followed by characterization via:

- Single-crystal X-ray diffraction (SCXRD) for lattice structure determination.

- Differential scanning calorimetry (DSC) to identify thermal transitions.

- Dissolution studies to correlate polymorph stability with bioavailability.

Computational tools (e.g., molecular dynamics simulations) can predict dominant polymorphs under specific conditions .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict sites of nucleophilic/electrophilic attack. Pairing DFT with molecular docking studies reveals interactions with biological targets (e.g., enzymes). Machine learning (ML) models trained on reaction databases (e.g., USPTO) can suggest plausible reaction pathways or byproducts .

Q. How can researchers design experiments to study the compound’s degradation pathways under environmental conditions?

- Methodological Answer : Accelerated degradation studies using:

- Photolysis: Expose solutions to UV-Vis light (e.g., 254 nm) and monitor via LC-MS.

- Hydrolysis: Vary pH (1–13) and temperature (25–60°C) to identify labile bonds.

- Oxidative stress: Use H₂O₂ or Fenton’s reagent to simulate radical-mediated degradation.

- Data analysis: Multivariate regression to model degradation kinetics and identify dominant pathways .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.